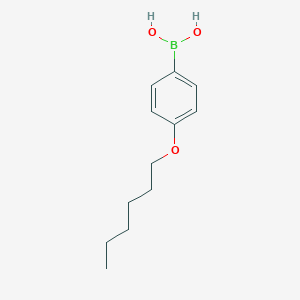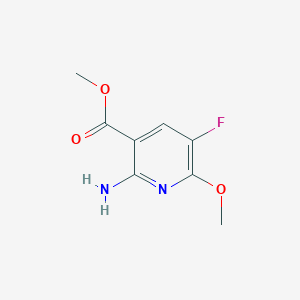
1,3-Difluoro-5-Isopropyl-Benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-5-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and an isopropyl group is attached at the 5 position
準備方法
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-difluorobenzene with an isopropylating agent. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of 1,3-difluoro-5-(propan-2-yl)benzene often involves large-scale fluorination processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
1,3-Difluoro-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of compounds with different functional groups replacing fluorine.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons or other reduced derivatives.
科学的研究の応用
1,3-Difluoro-5-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-difluoro-5-(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate biological pathways and lead to desired effects in medicinal and industrial applications.
類似化合物との比較
Similar Compounds
1,3-Difluorobenzene: Lacks the isopropyl group, making it less sterically hindered.
1,4-Difluoro-2-(propan-2-yl)benzene: Has a different substitution pattern, affecting its chemical properties.
1,3-Dichloro-5-(propan-2-yl)benzene: Chlorine atoms instead of fluorine, leading to different reactivity.
Uniqueness
1,3-Difluoro-5-(propan-2-yl)benzene is unique due to the combination of fluorine atoms and the isopropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
117358-53-9 |
|---|---|
分子式 |
C9H10F2 |
分子量 |
156.17 g/mol |
IUPAC名 |
1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
InChIキー |
DBJPSXMQULNSML-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
正規SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
同義語 |
Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B38562.png)


![2-Methyl-3,3a,6,6a-tetrahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B38570.png)

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)

